molecular formula C11H8ClN3S B2424951 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-35-4

1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No.: B2424951
CAS No.: 1004193-35-4
M. Wt: 249.72
InChI Key: LOWHIAJORHFKRN-UHFFFAOYSA-N
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Description

1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3-chloro-benzyl and isothiocyanato groups in this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the 3-chloro-benzyl group: This step involves the alkylation of the pyrazole ring with 3-chloro-benzyl chloride under basic conditions.

    Addition of the isothiocyanato group: The final step involves the reaction of the 3-chloro-benzyl-pyrazole with thiophosgene or another suitable isothiocyanate source to introduce the isothiocyanato group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Addition reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

1-(3-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole: Similar structure but with the chloro group at the 4-position.

    1-(3-Bromo-benzyl)-4-isothiocyanato-1H-pyrazole: Similar structure but with a bromo group instead of a chloro group.

    1-(3-Chloro-benzyl)-4-isocyanato-1H-pyrazole: Similar structure but with an isocyanato group instead of an isothiocyanato group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloro and isothiocyanato groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-10-3-1-2-9(4-10)6-15-7-11(5-14-15)13-8-16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHIAJORHFKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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